

In-Depth Technical Guide to the Physical Properties of Hexyl Chlorocarbonate-d13

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexyl chlorocarbonate-d13*

Cat. No.: *B12398802*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **Hexyl chlorocarbonate-d13**. Due to the limited availability of experimental data for the deuterated isotopologue, this document presents data for the non-deuterated form, Hexyl chlorocarbonate, as a close analogue, alongside the calculated molecular weight for the d13 version. Detailed experimental protocols for determining key physical properties are also provided, which can be applied to **Hexyl chlorocarbonate-d13**.

Core Physical Properties

The following table summarizes the available quantitative data for Hexyl chlorocarbonate and its deuterated form. It is important to note that properties such as boiling point, density, and refractive index are expected to be slightly different for the deuterated compound due to the increased mass of deuterium compared to protium.

Physical Property	Hexyl chlorocarbonate	Hexyl chlorocarbonate-d13
Molecular Formula	C ₇ H ₁₃ ClO ₂	C ₇ D ₁₃ ClO ₂
Molecular Weight	164.63 g/mol	177.71 g/mol
Boiling Point	60-61 °C at 7 mmHg	No data available
Density	1.007 g/mL at 25 °C	No data available
Refractive Index	1.424 at 20 °C	No data available

Experimental Protocols

Synthesis of Hexyl Chlorocarbonate-d13 (Representative Protocol)

While a specific protocol for the synthesis of **Hexyl chlorocarbonate-d13** is not readily available in the literature, a representative synthesis can be adapted from the general preparation of alkyl chloroformates. The key starting material would be the corresponding deuterated alcohol, hexan-d13-ol.

Objective: To synthesize **Hexyl chlorocarbonate-d13** by reacting hexan-d13-ol with a phosgene equivalent.

Materials:

- Hexan-d13-ol
- Triphosgene (as a safer substitute for phosgene gas)
- Anhydrous pyridine
- Anhydrous dichloromethane (CH₂Cl₂)
- Argon or Nitrogen gas for inert atmosphere
- Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

- A solution of hexan-d13-ol (1.0 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere.
- The flask is cooled to 0 °C in an ice bath.
- A solution of triphosgene (0.4 equivalents) in anhydrous dichloromethane is added dropwise to the stirred alcohol solution over a period of 30-60 minutes.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the reaction mixture is quenched by the slow addition of cold water.
- The organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude **Hexyl chlorocarbonate-d13** is then purified by vacuum distillation to yield the final product.

Determination of Physical Properties

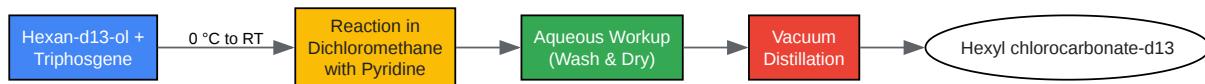
The following are standard laboratory procedures for the determination of boiling point, density, and refractive index for a liquid compound like **Hexyl chlorocarbonate-d13**.

1. Boiling Point Determination (Micro-scale Method)

- Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil or silicone oil), and a heat source.
- Procedure:

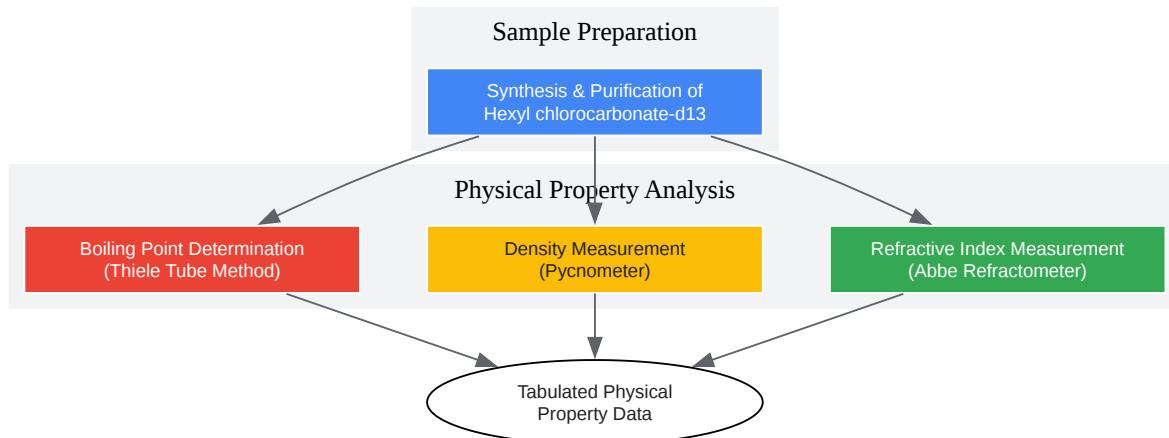
- A small amount of the liquid sample (a few drops) is placed into the small test tube.
- The capillary tube is placed in the test tube with the open end down.
- The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is placed in the Thiele tube containing the heating oil.
- The Thiele tube is gently heated.
- A stream of bubbles will emerge from the capillary tube as the liquid's vapor pressure increases.
- The temperature at which a rapid and continuous stream of bubbles emerges is noted.
- The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

2. Density Determination


- Apparatus: Pycnometer (density bottle) of a known volume, analytical balance.
- Procedure:
 - The empty, clean, and dry pycnometer is weighed accurately.
 - The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.
 - The filled pycnometer is weighed.
 - The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
 - The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

3. Refractive Index Determination

- Apparatus: Abbe refractometer, dropper, and a constant temperature water bath.
- Procedure:
 - The refractometer is calibrated using a standard liquid of known refractive index (e.g., distilled water).
 - The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
 - A few drops of the liquid sample are placed on the prism using a clean dropper.
 - The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
 - The refractive index is read from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.


Visualizations

The following diagrams illustrate the general workflow for the synthesis and physical property determination of **Hexyl chlorocarbonate-d13**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **Hexyl chlorocarbonate-d13**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the physical properties of a liquid compound.

- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical Properties of Hexyl Chlorocarbonate-d13]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12398802#physical-properties-of-hexyl-chlorocarbonate-d13\]](https://www.benchchem.com/product/b12398802#physical-properties-of-hexyl-chlorocarbonate-d13)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com